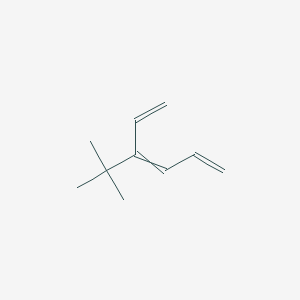
Urea, N-1-naphthalenyl-N'-2-oxazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-1-naphthalenyl-N’-2-oxazolyl- is a chemical compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-1-naphthalenyl-N’-2-oxazolyl-, can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, producing high yields with excellent chemical purity. The reaction conditions are simple, involving routine extraction procedures and avoiding the use of silica gel purification .
Industrial Production Methods
Industrial production of N-substituted ureas typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, yet it remains one of the few methods assertively used in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Urea, N-1-naphthalenyl-N’-2-oxazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate, ammonia, and phosgene . The reactions are typically carried out in aqueous solutions without organic co-solvents, making the process more environmentally friendly .
Major Products Formed
The major products formed from these reactions are various N-substituted ureas, which have significant applications in the chemical, pharmaceutical, and agrochemical industries .
Scientific Research Applications
Urea, N-1-naphthalenyl-N’-2-oxazolyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other important chemicals.
Biology: It has applications in the study of biological processes and interactions.
Medicine: It is used in the development of pharmaceutical agents.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-1-naphthalenyl-N’-2-oxazolyl- involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to various biochemical and physiological responses . The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Urea, N-1-naphthalenyl-N’-2-oxazolyl- include other N-substituted ureas such as:
Uniqueness
What sets Urea, N-1-naphthalenyl-N’-2-oxazolyl- apart from these similar compounds is its unique combination of the naphthalenyl and oxazolyl groups, which confer distinct chemical and biological properties . This uniqueness makes it particularly valuable in specific applications where other N-substituted ureas may not be as effective .
Properties
CAS No. |
35629-53-9 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C14H11N3O2/c18-13(17-14-15-8-9-19-14)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,15,16,17,18) |
InChI Key |
FUXRTZDPTASCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
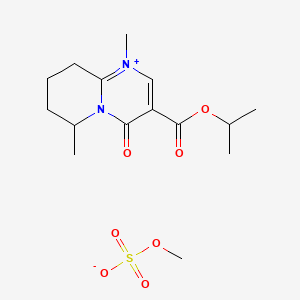
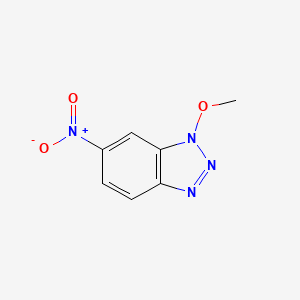
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)


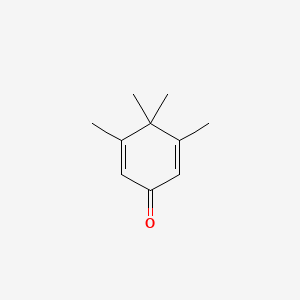
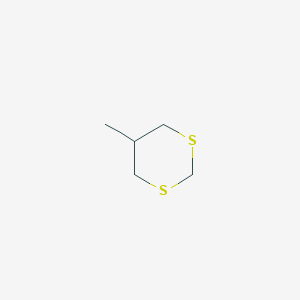



![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
